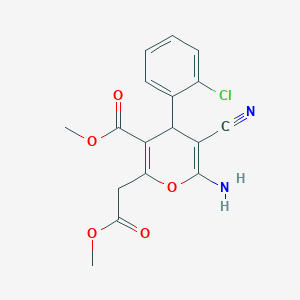

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Description

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a pyran derivative with a complex substitution pattern, featuring a 2-chlorophenyl group at position 4, a cyano group at position 5, and a 2-methoxy-2-oxoethyl substituent at position 2. Its structural complexity and functional groups make it a candidate for diverse applications in medicinal chemistry and materials science . This article compares its properties, synthesis, and structural features with closely related pyran derivatives.

Properties

IUPAC Name |

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(10(8-19)16(20)25-12)9-5-3-4-6-11(9)18/h3-6,14H,7,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLKHIZMXHPVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a synthetic compound with significant potential in the field of medicinal chemistry, particularly in cancer treatment. Its molecular formula is with a molecular weight of approximately 362.76 g/mol. This compound features a pyran ring structure and incorporates various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound, particularly its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of hematological malignancies, including myeloma and leukemia, by inducing apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- In vitro studies demonstrated that this compound effectively reduced cell viability in multiple cancer cell lines, including those derived from myeloma and leukemia .

- Molecular docking studies confirmed that the compound interacts with key proteins involved in cancer progression, suggesting a mechanism of action that warrants further exploration .

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. The presence of the chlorophenyl group and the cyano moiety are essential for enhancing its potency against cancer cells. The methoxy group also plays a significant role in modulating its pharmacokinetic properties, contributing to improved bioavailability and therapeutic efficacy .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits favorable drug-like characteristics, including good solubility and permeability. These properties are crucial for its potential development into an effective therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2O5 |

| Molecular Weight | 362.76 g/mol |

| CAS Number | 878656-46-3 |

| Key Functional Groups | Amino, Cyano, Methoxy |

| Anticancer Activity | Yes |

| Mechanism of Action | Induction of apoptosis |

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has shown promise in various medicinal applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the cyano and amino groups is believed to enhance its antitumor properties .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with microbial enzymes effectively .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

- Photocatalytic Reactions : It has been utilized in photocatalytic processes that enable the formation of new carbon-carbon bonds under mild conditions, highlighting its utility in sustainable chemistry practices .

Materials Science

Research is ongoing into the use of this compound in materials science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance their thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The results indicated that modifications to the chlorophenyl group could enhance potency .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives of this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The study suggested that the amino group plays a crucial role in binding to bacterial cell walls, leading to cell lysis .

Comparison with Similar Compounds

Key Substituent Variations

The target compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally similar analogs (Table 1):

Table 1: Substituent Variations in Pyran Derivatives

Impact of Substituents on Properties

- Position 4 (Aryl/alkyl group): The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, enhancing electronegativity and influencing π-π stacking in crystal structures . Isopropyl at position 4 () reduces steric hindrance compared to aryl groups, simplifying synthesis but limiting intermolecular interactions.

- Position 2 (Functional group): The 2-methoxy-2-oxoethyl group in the target compound enables hydrogen bonding via its ester and ether moieties, as evidenced by Hirshfeld surface analyses in . A phenyl group at position 2 () enhances aromatic interactions but reduces solubility in polar solvents.

Reactivity Trends

- Cyano Group (Position 5): Participates in nucleophilic additions and cyclization reactions, common in pyran chemistry .

- Ester Groups (Positions 2 and 3): Susceptible to hydrolysis under acidic/basic conditions, enabling further functionalization .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

Solubility and Melting Points

- Target compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to ester and cyano groups; melting point data unavailable but inferred to be >150°C based on analogs .

- Ethyl 6-amino-4-isopropyl-2-methyl-4H-pyran-3-carboxylate (): Lower melting point (118°C) due to reduced crystallinity from alkyl substituents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-component reactions (MCRs) in polar solvents (e.g., water or ethanol) are commonly employed for analogous pyran derivatives. For example, rapid four-component reactions under reflux with catalysts like piperidine or triethylamine are effective for constructing the pyran core .

- Key Variables : Solvent polarity, temperature, and catalyst loading significantly affect cyclization efficiency. Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Assign signals for the 2-chlorophenyl group (δ 7.3–7.5 ppm) and methoxy protons (δ 3.6–3.8 ppm).

- FT-IR : Confirm cyano (C≡N) stretches near 2200 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹.

- X-ray Crystallography : Resolve steric effects from the 2-chlorophenyl substituent and hydrogen bonding patterns (e.g., amino-pyran interactions) .

Q. How do substituents (e.g., 2-chlorophenyl, methoxy) influence the compound’s reactivity in downstream functionalization?

- Analysis :

- The electron-withdrawing 2-chlorophenyl group may reduce nucleophilic attack at the pyran 4-position.

- Methoxy-2-oxoethyl side chains enhance solubility in polar aprotic solvents, facilitating reactions like amidation or alkylation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) optimize synthesis or predict regioselectivity?

- Approach :

- Use quantum chemical calculations (e.g., Gaussian, ORCA) to map transition states for cyclization steps.

- Pair computational data with experimental validation via ICReDD’s feedback loop methodology to refine reaction pathways .

- Case Study : Simulate steric effects of the 2-chlorophenyl group on reaction intermediates to predict byproduct formation .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts or spectral discrepancies)?

- Resolution Framework :

Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw).

Sensitivity Analysis : Test minor variations in reaction conditions (e.g., solvent purity, trace water) via DoE to identify hidden variables .

Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to clarify ambiguous proton-carbon correlations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Scaffold Modulation : Replace the 2-chlorophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (e.g., naphthyl) substituents to probe steric/electronic effects .

- Functional Group Interconversion : Substitute the cyano group with amides or sulfonamides to alter hydrogen-bonding capacity .

- Data Integration : Use QSAR models to correlate substituent properties (e.g., Hammett constants) with bioactivity datasets .

Methodological Considerations

- Experimental Design :

- Apply fractional factorial designs to screen variables (e.g., solvent, catalyst, temperature) and reduce experimental runs by 50–70% .

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.